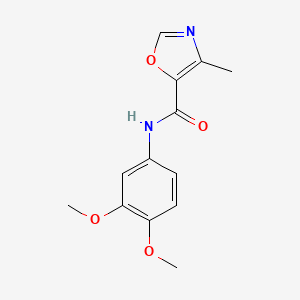

N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 3,4-dimethoxyphenethylamine , a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Synthesis Analysis

While specific synthesis methods for “N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide” are not available, similar compounds such as 3,4-dimethoxybenzyl cyanide have been synthesized through decarboxylation reaction, aldoxime reaction, and dehydration reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis

Amides, which are fundamental chemical structural units, have been synthesized from N-benzoyl aliphatic α-amino acids and homoveratrylamine . The high yields of amides and simplicity of this method were reproduced in reactions of 1 with α-amino-acid N-benzoyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using IR and PMR spectroscopy . Vibrational wavenumbers with Raman intensities and infrared absorption intensities have been calculated in the ground state by the density functional theory method .Scientific Research Applications

1. Synthesis and Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which include N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide, have been synthesized and evaluated for their cytotoxic properties. These compounds exhibited potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some showing IC(50) values less than 10 nM (Deady et al., 2003).

2. Inhibitory Activity on Blood Platelet Aggregation

Research on methyl 5-substituted oxazole-4-carboxylates, closely related to this compound, has shown inhibitory activity on blood platelet aggregation. Some compounds in this category demonstrated activity comparable to aspirin, making them potential candidates for therapeutic applications (Ozaki et al., 1983).

3. Crystal Structure and Surface Analysis

The crystal structure and molecular interactions of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, have been analyzed. Such studies are crucial for understanding the molecular basis of their biological activities and potential therapeutic applications (Prabhuswamy et al., 2016).

4. Synthesis of Novel Derivatives

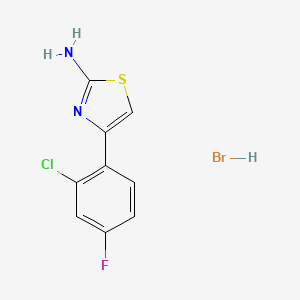

Novel derivatives of similar compounds, such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, have been synthesized and evaluated for their biological activities. Some of these derivatives showed promising fungicidal and insecticidal activities (Liu, Li, & Li, 2004).

Mechanism of Action

While the specific mechanism of action for “N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide” is not available, lignin peroxidase (LiP) is known to catalyze the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1-(3′,4′-dimethoxyphenyl) propene (DMPP) .

Safety and Hazards

While specific safety data for “N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide” is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4-methyl-1,3-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-12(19-7-14-8)13(16)15-9-4-5-10(17-2)11(6-9)18-3/h4-7H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXAEEUVRQNEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)

![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2796047.png)

![(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B2796050.png)

![(6,6-Dioxo-6lambda6-thiaspiro[2.5]octan-2-yl)methanamine;hydrochloride](/img/structure/B2796053.png)

![N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2796061.png)

![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)